2-Pentanamido-3-phenylpropanoic acid
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Overview
Description
2-Pentanamido-3-phenylpropanoic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by its weak acidic nature and practical insolubility in water . It is also known by its IUPAC name, N-pentanoylphenylalanine .
Preparation Methods
The synthesis of 2-pentanamido-3-phenylpropanoic acid typically involves the reaction of phenylalanine with pentanoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods may involve more advanced techniques, such as continuous flow synthesis, to increase yield and efficiency. These methods often require precise control of reaction conditions, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
2-Pentanamido-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pentanamido-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 2-pentanamido-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Pentanamido-3-phenylpropanoic acid can be compared with other phenylalanine derivatives, such as:
N-acetylphenylalanine: Similar in structure but with an acetyl group instead of a pentanoyl group.
N-benzoylphenylalanine: Contains a benzoyl group, leading to different chemical properties and reactivity.
Phenylalanine methyl ester: A methyl ester derivative with distinct solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific amide group, which imparts unique chemical properties and reactivity compared to other phenylalanine derivatives .
Properties
IUPAC Name |
2-(pentanoylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQLJEQFZUMUPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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